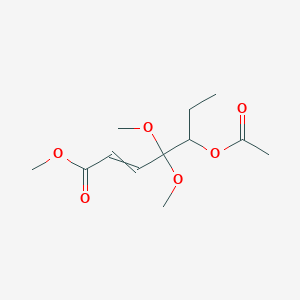
Methyl 5-(acetyloxy)-4,4-dimethoxyhept-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(acetyloxy)-4,4-dimethoxyhept-2-enoate is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(acetyloxy)-4,4-dimethoxyhept-2-enoate typically involves multiple steps, starting from simpler organic molecules. One common method involves the esterification of a suitable carboxylic acid precursor with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(acetyloxy)-4,4-dimethoxyhept-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the double bond into a single bond, altering the compound’s reactivity.
Substitution: Nucleophilic substitution reactions can replace the acetyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium methoxide (NaOMe) in methanol can facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Methyl 5-(acetyloxy)-4,4-dimethoxyhept-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-(acetyloxy)-4,4-dimethoxyhept-2-enoate involves its interaction with specific molecular targets. The acetyloxy group can act as a leaving group in substitution reactions, facilitating the formation of new bonds. The compound’s reactivity is influenced by the presence of the methoxy groups, which can stabilize intermediates and transition states during reactions .
Comparison with Similar Compounds
Similar Compounds
Methyl 4,4-dimethoxyhept-2-enoate: Lacks the acetyloxy group, resulting in different reactivity and applications.
Ethyl 5-(acetyloxy)-4,4-dimethoxyhept-2-enoate: Similar structure but with an ethyl ester instead of a methyl ester, affecting its physical properties and reactivity.
Uniqueness
The presence of both acetyloxy and methoxy groups allows for versatile chemical transformations and makes it a valuable intermediate in organic synthesis .
Properties
CAS No. |
89630-94-4 |
|---|---|
Molecular Formula |
C12H20O6 |
Molecular Weight |
260.28 g/mol |
IUPAC Name |
methyl 5-acetyloxy-4,4-dimethoxyhept-2-enoate |
InChI |
InChI=1S/C12H20O6/c1-6-10(18-9(2)13)12(16-4,17-5)8-7-11(14)15-3/h7-8,10H,6H2,1-5H3 |
InChI Key |
ZRBORIKUVJWAQC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(C=CC(=O)OC)(OC)OC)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















